![molecular formula C13H17NO2 B7578625 3-[2,3-dihydro-1H-inden-2-yl(methyl)amino]propanoic acid](/img/structure/B7578625.png)
3-[2,3-dihydro-1H-inden-2-yl(methyl)amino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2,3-dihydro-1H-inden-2-yl(methyl)amino]propanoic acid, also known as DIMPA, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications.
Wirkmechanismus
3-[2,3-dihydro-1H-inden-2-yl(methyl)amino]propanoic acid's mechanism of action involves the inhibition of glutamate release, which is a major neurotransmitter in the central nervous system. This inhibition leads to a decrease in excitotoxicity, which is a major factor in neurodegenerative diseases. Additionally, 3-[2,3-dihydro-1H-inden-2-yl(methyl)amino]propanoic acid has been found to activate the Nrf2 pathway, which is involved in cellular defense mechanisms and can protect against oxidative stress.
Biochemical and Physiological Effects:
3-[2,3-dihydro-1H-inden-2-yl(methyl)amino]propanoic acid has been found to have numerous biochemical and physiological effects. It has been shown to decrease inflammation, reduce oxidative stress, and improve mitochondrial function. Additionally, 3-[2,3-dihydro-1H-inden-2-yl(methyl)amino]propanoic acid has been found to increase the expression of neurotrophic factors, which are essential for the growth and maintenance of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-[2,3-dihydro-1H-inden-2-yl(methyl)amino]propanoic acid is its ability to cross the blood-brain barrier, which allows for its potential use in treating neurodegenerative diseases. Additionally, 3-[2,3-dihydro-1H-inden-2-yl(methyl)amino]propanoic acid has been found to have low toxicity and is well-tolerated in animal studies. However, one limitation of 3-[2,3-dihydro-1H-inden-2-yl(methyl)amino]propanoic acid is its limited solubility, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are numerous future directions for research on 3-[2,3-dihydro-1H-inden-2-yl(methyl)amino]propanoic acid. One area of interest is its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to determine the optimal dosage and administration methods for 3-[2,3-dihydro-1H-inden-2-yl(methyl)amino]propanoic acid. Finally, more studies are needed to explore the potential use of 3-[2,3-dihydro-1H-inden-2-yl(methyl)amino]propanoic acid in treating other diseases beyond neurodegenerative diseases.
Conclusion:
In conclusion, 3-[2,3-dihydro-1H-inden-2-yl(methyl)amino]propanoic acid is a promising compound with numerous potential therapeutic applications. Its ability to cross the blood-brain barrier and its low toxicity make it an attractive candidate for further research. While there are still limitations to its use, the future directions for research on 3-[2,3-dihydro-1H-inden-2-yl(methyl)amino]propanoic acid are numerous, and it is an exciting area of study in the scientific community.
Synthesemethoden
The synthesis of 3-[2,3-dihydro-1H-inden-2-yl(methyl)amino]propanoic acid involves the reaction of 2-bromo-3-indenylmethanol with methylamine and acrylonitrile. The resulting product is then hydrolyzed to yield 3-[2,3-dihydro-1H-inden-2-yl(methyl)amino]propanoic acid. This synthesis method has been optimized to produce high yields of pure 3-[2,3-dihydro-1H-inden-2-yl(methyl)amino]propanoic acid.
Wissenschaftliche Forschungsanwendungen
3-[2,3-dihydro-1H-inden-2-yl(methyl)amino]propanoic acid has been studied extensively for its potential therapeutic applications. It has been shown to have anti-tumor, anti-inflammatory, and neuroprotective effects. Additionally, 3-[2,3-dihydro-1H-inden-2-yl(methyl)amino]propanoic acid has been found to be effective in treating various diseases such as Alzheimer's, Parkinson's, and Huntington's disease.
Eigenschaften
IUPAC Name |
3-[2,3-dihydro-1H-inden-2-yl(methyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-14(7-6-13(15)16)12-8-10-4-2-3-5-11(10)9-12/h2-5,12H,6-9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUNHRNGDSLJKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)O)C1CC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2,3-dihydro-1H-inden-2-yl(methyl)amino]propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

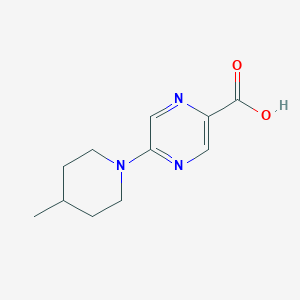
![2-[2-[2-(1,2,4-Triazol-1-yl)propanoylamino]ethyl]benzoic acid](/img/structure/B7578559.png)
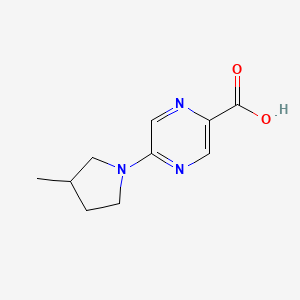
![5-[Cyclopropyl(thiophen-3-ylmethyl)amino]pyrazine-2-carboxylic acid](/img/structure/B7578565.png)

![4-methyl-N-[2-(1-methylimidazol-2-yl)ethyl]-3-nitropyridin-2-amine](/img/structure/B7578586.png)
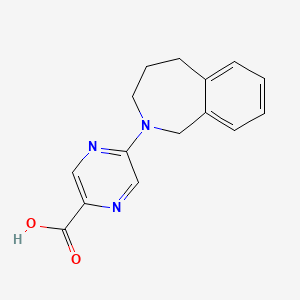
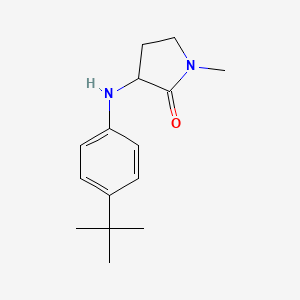
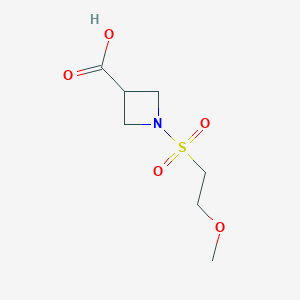
![1-(6-Methylthieno[2,3-d]pyrimidin-4-yl)azetidine-3-carboxylic acid](/img/structure/B7578611.png)
![3-[(2,4-Dimethoxyphenyl)methylamino]-2-methylbutan-2-ol](/img/structure/B7578615.png)
![2-[1-(2,4-Dimethylphenyl)ethyl-methylamino]acetic acid](/img/structure/B7578621.png)
![5-[[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methylamino]pyrazine-2-carbonitrile](/img/structure/B7578637.png)
![5-[1-Cyanopropan-2-yl(methyl)amino]pyrazine-2-carbonitrile](/img/structure/B7578645.png)